5-Bromothiophen-2-amine
Overview
Description
5-Bromothiophen-2-amine: is an organic compound that belongs to the class of heterocyclic amines. It consists of a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with a bromine atom at the 5-position and an amino group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Mechanism of Action
Target of Action
It is often used as a building block in the synthesis of various organic compounds, suggesting that its targets could vary depending on the specific compound it is incorporated into .
Mode of Action
5-Bromothiophen-2-amine is frequently used in Suzuki–Miyaura cross-coupling reactions . In these reactions, it acts as a boron reagent, participating in carbon–carbon bond-forming reactions . The compound interacts with its targets through a process of oxidative addition and transmetalation .
Biochemical Pathways
As a component in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
It is suggested to have high gi absorption and is considered bbb permeant . Its lipophilicity is indicated by a Log Po/w (iLOGP) of 2.04 .
Result of Action
As a building block in organic synthesis, its effects would largely depend on the specific compounds it is incorporated into .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in Suzuki–Miyaura cross-coupling reactions, the success of the reaction is attributed to the exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability of the organoboron reagents used in these reactions, including this compound, is generally environmentally benign .
Biochemical Analysis
Biochemical Properties
It has been used as a building block in the synthesis of various organic compounds . The bromine atom in 5-Bromothiophen-2-amine can act as a good leaving group, making it a useful intermediate in organic synthesis .
Molecular Mechanism
It is known that the compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiophen-2-amine typically involves the bromination of thiophene followed by amination. One common method is the bromination of thiophene to produce 5-bromothiophene, which is then subjected to amination using ammonia or an amine source under suitable conditions. The reaction can be catalyzed by palladium or copper catalysts to enhance the yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process. The choice of solvents, temperature, and catalysts are critical factors in achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromothiophen-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiophene derivatives.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Organolithium reagents, Grignard reagents, and other nucleophiles.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Bromothiophen-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: In biological research, this compound is studied for its potential biological activities. It can be used as a starting material for the synthesis of bioactive molecules and pharmaceutical intermediates.
Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs). It is also utilized in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
5-Chlorothiophen-2-amine: Similar structure with a chlorine atom instead of bromine.
5-Fluorothiophen-2-amine: Similar structure with a fluorine atom instead of bromine.
5-Iodothiophen-2-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness: 5-Bromothiophen-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
5-bromothiophen-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c5-3-1-2-4(6)7-3/h1-2H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZXKIHSMKEBRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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